4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine
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Overview
Description
4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine is an organic compound with the molecular formula C₁₃H₁₈N₂O₄. It is characterized by the presence of a morpholine ring substituted with an ethoxy group, a methyl group, and a nitro group on a phenyl ring.
Preparation Methods
The synthesis of 4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-ethoxy-5-methyl-4-nitrobenzene with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
4-(2-Ethoxy-5-methyl-4-nitrophenyl)morpholine can be compared with similar compounds such as:
4-(2,5-Diethoxy-4-nitrophenyl)morpholine: This compound has two ethoxy groups instead of one, which can influence its reactivity and applications.
4-(2-Nitrophenyl)morpholine: Lacks the ethoxy and methyl groups, making it less complex and potentially less versatile in certain applications.
Morpholine, 4-methyl-: This compound has a methyl group on the morpholine ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic and steric effects, making it suitable for a wide range of applications .
Properties
CAS No. |
68084-63-9 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
4-(2-ethoxy-5-methyl-4-nitrophenyl)morpholine |
InChI |
InChI=1S/C13H18N2O4/c1-3-19-13-9-11(15(16)17)10(2)8-12(13)14-4-6-18-7-5-14/h8-9H,3-7H2,1-2H3 |
InChI Key |
WJPHGAWNECZFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C)N2CCOCC2 |
Origin of Product |
United States |
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